molecular formula C24H31N3O6S B2456630 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 872975-99-0

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2456630
CAS No.: 872975-99-0
M. Wt: 489.59
InChI Key: FPEXGRPWFSHVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-16-11-17(2)22(18(3)12-16)34(30,31)27-9-6-10-33-21(27)15-26-24(29)23(28)25-14-19-7-5-8-20(13-19)32-4/h5,7-8,11-13,21H,6,9-10,14-15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEXGRPWFSHVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring This can be achieved through the reaction of mesitylsulfonyl chloride with an appropriate amine under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the mesitylsulfonyl group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl group and oxazinan ring play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazinan derivatives and mesitylsulfonyl-containing molecules. Examples are:

Uniqueness

What sets N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including an oxazinan ring and a mesitylsulfonyl group, suggest that it may interact with various biological targets, influencing cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C20H31N3O5SC_{20}H_{31}N_3O_5S with a molecular weight of approximately 459.6 g/mol. The structural characteristics contribute to its distinct chemical reactivity and biological profiles.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for microbial survival. For instance, studies have shown that certain oxazinan derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for growth.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. In vitro studies demonstrate that this compound can induce cytotoxic effects and inhibit cell proliferation in cancer cells such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The observed mechanisms include:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound can lead to G2/M phase arrest in cancer cells, indicating its potential as a mitotic inhibitor.
  • Tubulin Inhibition : Molecular docking studies suggest that the compound may bind to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics .

Case Studies

  • Cytotoxicity Assays : In a study evaluating several oxazinan derivatives, including our compound of interest, significant antiproliferative activity was noted. Compounds were tested against multiple cancer cell lines with IC50 values ranging from 4.47 to 52.8 μM, indicating varying degrees of effectiveness .
  • Molecular Docking Studies : Docking simulations have provided insights into the binding affinities of this compound with tubulin. These studies highlight potential interactions that could lead to the inhibition of tubulin polymerization, a critical step in cell division .

Data Table

Property Value
Molecular FormulaC20H31N3O5S
Molecular Weight459.6 g/mol
Antimicrobial ActivitySignificant
Anticancer ActivityCytotoxic (IC50 range: 4.47 - 52.8 μM)
Mechanism of ActionTubulin inhibition, Cell cycle arrest

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-methoxybenzyl)oxalamide?

The synthesis typically involves multi-step reactions, including sulfonylation of the oxazinan ring, nucleophilic substitution, and oxalamide bond formation. Key steps include:

  • Use of triethylamine or pyridine as catalysts to facilitate sulfonamide bond formation under inert atmospheres (e.g., nitrogen) .
  • Controlled temperatures (e.g., reflux in DMF at 80–100°C) to prevent side reactions .
  • Purification via column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures to achieve >95% purity .

Q. Which spectroscopic and computational methods are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., in DMSO-d₆) to confirm substituent connectivity and stereochemistry .
  • Mass Spectrometry (MS): High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography: For resolving crystal packing and bond angles, particularly for sulfonyl-oxazinan motifs .
  • Density Functional Theory (DFT): To model electronic properties and predict reactive sites .

Q. How can researchers assess the compound's stability under varying pH and solvent conditions?

  • Conduct kinetic studies in buffered solutions (pH 2–12) at 25–50°C, monitoring degradation via HPLC .
  • Use FT-IR to track functional group integrity (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) after exposure to stressors .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Dose-Response Reproducibility: Validate assays (e.g., enzyme inhibition) in triplicate across independent labs, using standardized protocols .
  • Metabolite Profiling: Identify potential off-target interactions or metabolic byproducts (e.g., via LC-MS/MS) that may explain variability .
  • Structural Analog Comparison: Benchmark activity against analogs (e.g., 4-fluorophenyl or chloro-substituted derivatives) to isolate structure-activity relationships (SAR) .

Q. What computational approaches predict the compound's binding affinity with cytochrome P450 enzymes?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with CYP4F11 or CYP3A4 active sites, focusing on sulfonyl-oxazinan hydrophobic pockets .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond networks with catalytic residues (e.g., heme iron coordination) .
  • Free Energy Perturbation (FEP): Calculate ΔΔG values for mutations in enzyme targets to prioritize synthetic modifications .

Q. How can the compound's reactivity be leveraged for selective functionalization?

  • Oxidation/Reduction: Optimize conditions (e.g., H₂O₂/acidic media for sulfoxide formation; NaBH₄/EtOH for amide reduction) .
  • Nucleophilic Substitution: React with amines or thiols under basic conditions (K₂CO₃/DMF) to replace methoxybenzyl or mesitylsulfonyl groups .
  • Click Chemistry: Introduce alkyne handles via Sonogashira coupling for bioconjugation applications .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating its enzyme inhibition potential?

  • Fluorometric Assays: Measure inhibition of soluble epoxide hydrolase (sEH) or fatty acid amide hydrolase (FAAH) using substrate probes (e.g., PHOME for sEH) .
  • Microscale Thermophoresis (MST): Quantify binding constants (Kd) with purified enzyme targets .

Q. How can researchers address low yields in large-scale synthesis?

  • Flow Chemistry: Implement continuous-flow reactors with immobilized catalysts (e.g., packed-bed Pd/C) to enhance efficiency and reduce side products .
  • DoE Optimization: Use Design of Experiments (DoE) to balance variables like temperature, solvent polarity, and catalyst loading .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Nonlinear Regression: Fit IC₅₀ values using four-parameter logistic models in GraphPad Prism .
  • ANOVA with Tukey’s Test: Compare activity across analogs to identify significant SAR trends .

Q. How should researchers document synthetic protocols for reproducibility?

  • Detailed Reaction Logs: Record exact molar ratios, solvent grades, and purification Rf values .
  • Open-Source Repositories: Deposit raw NMR/MS data in platforms like Zenodo or ChemRxiv .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.